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molecular formula C19H42BrN B568867 Hexadecyltrimethylammonium Bromide-d9 CAS No. 95217-14-4

Hexadecyltrimethylammonium Bromide-d9

Cat. No. B568867
M. Wt: 373.511
InChI Key: LZZYPRNAOMGNLH-WWMMTMLWSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895776B2

Procedure details

In a 5 mL microwave reaction vial was placed aniline (0.298 g. 3.20 mmol) and 1,3-difluoro-5-iodobenzene (0.768 g, 3.20 mmol) in toluene (3 mL). KOH (0.323 g, 5.76 mmol) in water (650 μL) and N,N,N-trimethylhexadecan-1-aminium bromide (6.30 mg, 0.017 mmol) were added to the vial with stirring. After the reaction was warmed to 90° C., bis[tri(t-butylphosphine]palladium[0] (0.016 g, 0.032 mmol) was added and the reaction was stirred at 150° C. for 4 h and then 160° C. for 2 h. The mixture was diluted with water and brine, and extracted with toluene. The toluene extract was subsequently washed with water, dried over MgSO4 and concentrated. The residue was purified by flash column chromatography to provide the title compound as a brown oil (0.132 g). LCMS m/z=206.2 [M+H]+; 1H NMR (400 MHz, DMSO-d6) δ ppm 6.54 (tt, J=9.35, 2.27 Hz, 1H), 6.63 (dd, J=10.48, 2.15 Hz, 2H), 7.01 (dt, J=14.65, 1.14 Hz, 1H), 7.17 (dd, J=8.59, 1.01 Hz, 2H), 7.34 (t, J=7.83 Hz, 2H), 8.69 (s, 1H).
Quantity
0.298 g
Type
reactant
Reaction Step One
Quantity
0.768 g
Type
reactant
Reaction Step Two
Name
Quantity
0.323 g
Type
reactant
Reaction Step Three
Name
Quantity
650 μL
Type
solvent
Reaction Step Three
Quantity
6.3 mg
Type
catalyst
Reaction Step Three
[Compound]
Name
tri(t-butylphosphine]palladium[0]
Quantity
0.016 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[F:8][C:9]1[CH:14]=[C:13](I)[CH:12]=[C:11]([F:16])[CH:10]=1.[OH-].[K+]>C1(C)C=CC=CC=1.O.[Br-].C[N+](C)(C)CCCCCCCCCCCCCCCC.[Cl-].[Na+].O>[F:8][C:9]1[CH:14]=[C:13]([CH:12]=[C:11]([F:16])[CH:10]=1)[NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,6.7,8.9.10|

Inputs

Step One
Name
Quantity
0.298 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
0.768 g
Type
reactant
Smiles
FC1=CC(=CC(=C1)I)F
Step Three
Name
Quantity
0.323 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
650 μL
Type
solvent
Smiles
O
Name
Quantity
6.3 mg
Type
catalyst
Smiles
[Br-].C[N+](CCCCCCCCCCCCCCCC)(C)C
Step Four
Name
tri(t-butylphosphine]palladium[0]
Quantity
0.016 g
Type
reactant
Smiles
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 5 mL microwave reaction
STIRRING
Type
STIRRING
Details
the reaction was stirred at 150° C. for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
EXTRACTION
Type
EXTRACTION
Details
The toluene extract
WASH
Type
WASH
Details
was subsequently washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(NC2=CC=CC=C2)C=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.132 g
YIELD: CALCULATEDPERCENTYIELD 20.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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